molecular formula C16H22O2 B12919555 1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene CAS No. 62113-38-6

1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene

Cat. No.: B12919555
CAS No.: 62113-38-6
M. Wt: 246.34 g/mol
InChI Key: ICLAYWWVLKEYIG-UHFFFAOYSA-N
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Description

1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene ( 62113-38-6) is a high-purity organic compound supplied for research and development purposes. With the molecular formula C16H22O2 and a molecular weight of 246.34 g/mol , this chemical serves as a valuable scaffold and intermediate in various scientific explorations. The structure features a central benzene ring disubstituted at the 1 and 3 positions with tetrahydrofuran (THF) methyl groups, making it a subject of interest in advanced synthetic chemistry. Researchers utilize this compound and its structural analogs in diverse areas, including the development of novel synthetic methodologies such as solvent-free reactions and the design of potential pharmaceutical candidates. For instance, related compounds featuring tetrahydrofuran units have been investigated for their application in modifying known drug molecules like 5-fluorouracil to create derivatives with enhanced anticancer properties . Furthermore, tetrahydrofuran-containing molecules are frequently explored in medicinal chemistry for their utility as building blocks and for their biological activities . This product is intended for laboratory research use by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

62113-38-6

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

2-[[3-(oxolan-2-ylmethyl)phenyl]methyl]oxolane

InChI

InChI=1S/C16H22O2/c1-4-13(11-15-6-2-8-17-15)10-14(5-1)12-16-7-3-9-18-16/h1,4-5,10,15-16H,2-3,6-9,11-12H2

InChI Key

ICLAYWWVLKEYIG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CC2=CC(=CC=C2)CC3CCCO3

Origin of Product

United States

Preparation Methods

Starting Materials and Key Reactions

  • Isopropylidene-D-glyceraldehyde is often used as an optically active starting material to build the THF rings with stereochemical control.
  • A 2,3-sigmatropic rearrangement is a critical step to establish the tetrahydrofuran framework with the desired stereochemistry.
  • Protection of hydroxyl groups as benzyl ethers facilitates subsequent transformations.

Stepwise Synthesis Example

A representative sequence reported involves:

Step Reaction Conditions Yield (%) Notes
1 Protection of alcohol as benzyl ether Benzylation reagents, near quantitative yield ~100 Protects hydroxyl for further steps
2 Reduction of benzyl-protected intermediate LiAlH4 in THF, 0 °C to 23 °C Not specified Converts to alcohol intermediate
3 Ozonolytic cleavage of olefin O3, followed by reductive workup Not specified Forms aldehyde intermediate
4 Acid-catalyzed cyclization p-Toluenesulfonic acid in CH2Cl2, 23 °C 42% over 3 steps Forms bis-THF alcohol
5 Conversion to azide Mitsunobu conditions with DPPA, PPh3, DEAD Not specified Prepares azide for further functionalization

This sequence highlights the importance of protecting groups, selective reductions, and cyclization to form the bis-THF structure.

Attachment to the Benzene Core

Functionalization of Benzene

  • The benzene ring is functionalized at the 1,3-positions with reactive groups such as halomethyl or formate derivatives to enable coupling with the bis-THF moiety.
  • Alkyl or aryl haloformates (e.g., methyl chloroformate, benzyl chloroformate) are used to introduce reactive carbonate intermediates for subsequent substitution.

Coupling Reactions

  • The bis-THF alcohol intermediates react with benzene derivatives bearing suitable leaving groups under basic conditions to form the methylene linkers connecting the THF rings to the benzene ring.
  • Typical bases include organic amines or inorganic bases, and solvents are chosen to optimize solubility and reaction rates.

Representative Preparation Process

Stage Reagents/Conditions Outcome Reference
Formation of bis-THF alcohol LiAlH4 reduction, ozonolysis, acid-catalyzed cyclization Bis-THF alcohol intermediate
Conversion to azide intermediate Mitsunobu reaction with DPPA, PPh3, DEAD Azide derivative for further modification
Functionalization of benzene Reaction with alkyl/aryl haloformates in presence of base Activated benzene intermediate
Coupling step Nucleophilic substitution of benzene intermediate with bis-THF alcohol or azide This compound

Additional Notes on Reaction Conditions and Yields

  • The overall yield for the bis-THF formation steps can vary; for example, the three-step sequence to bis-THF alcohol was reported at 42% yield.
  • Protection and deprotection steps are critical to maintain stereochemical integrity and avoid side reactions.
  • Purification is typically achieved by column chromatography using ethyl acetate and hexane mixtures.
  • Reaction temperatures range from 0 °C to room temperature, with some steps requiring reflux or elevated temperatures for completion.

Summary Table of Key Preparation Methods

Method Aspect Description Key Reagents Yield/Notes Source
Bis-THF ring formation Reduction, ozonolysis, acid-catalyzed cyclization LiAlH4, O3, p-TsOH 42% over 3 steps
Protection of hydroxyl groups Benzyl ether formation Benzyl bromide, base Near quantitative
Azide formation Mitsunobu reaction DPPA, PPh3, DEAD Moderate yield
Benzene functionalization Reaction with alkyl/aryl haloformates Methyl chloroformate, base Efficient activation
Coupling to benzene Nucleophilic substitution Bis-THF alcohol or azide + benzene intermediate High selectivity

Chemical Reactions Analysis

Types of Reactions

1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium on carbon to yield partially or fully hydrogenated products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Hydrogenated derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, including polymers and resins, due to its ability to enhance mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene depends on the specific application and reaction it is involved in. Generally, the compound interacts with molecular targets through its benzene ring and tetrahydrofuran-2-ylmethyl groups, which can participate in various chemical reactions. For example, in electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Bis(2-oxazolin-2-yl)benzene ()

  • Substituent Type : Oxazoline rings (five-membered heterocycles with one oxygen and one nitrogen atom).
  • Key Differences :
    • Oxazoline groups are more polar and basic than THF-derived substituents, enhancing their utility as ligands in transition-metal catalysis .
    • THF-based substituents lack nitrogen, reducing coordination versatility but improving oxidative stability.
  • Applications : Oxazoline derivatives are widely used in asymmetric catalysis and polymer stabilization .

1,3-Bis(triphenylsilyl)benzene ()

  • Substituent Type : Triphenylsilyl (-SiPh₃) groups.
  • Key Differences: Triphenylsilyl groups are bulkier and more lipophilic than THF-methyl substituents, favoring steric shielding in organometallic reactions. THF groups introduce oxygen atoms capable of hydrogen bonding, enhancing solubility in polar solvents.
  • Applications : Triphenylsilyl derivatives are employed in sterically demanding syntheses and as precursors for silicon-based materials .

Thioureido-Benzene Derivatives ()

  • Substituent Type : Thioureido (-NHCOS-) groups.
  • Key Differences: Thioureido substituents contain sulfur and nitrogen, enabling hydrogen bonding and pesticidal activity, unlike the non-reactive ether linkages in THF-methyl groups. THF-methyl derivatives are less likely to exhibit acute toxicity compared to thioureas, which are associated with endocrine disruption .
  • Applications : Thioureido compounds are used as agrochemicals (e.g., thiophanate-methyl), whereas THF-based analogs may find roles in medicinal chemistry or materials science.

Comparative Data Table

Compound Substituent Type Key Functional Groups Applications Hazards (Evidence-Based)
1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene THF-methyl Ether Potential catalysis, solubility Not available
1,3-Bis(2-oxazolin-2-yl)benzene Oxazoline N,O-heterocycle Asymmetric catalysis Acute toxicity (Category 4, H302)
1,3-Bis(triphenylsilyl)benzene Triphenylsilyl Si-Ph₃ Organometallic synthesis Not specified
Thioureido derivatives Thioureido -NHCOS- Pesticides, fungicides Reproductive toxicity (inferred)

Research Findings and Limitations

  • Electronic Effects : THF-methyl groups likely increase electron density on the benzene ring compared to electron-withdrawing oxazoline or thioureido substituents.
  • Data Gaps: No direct experimental data (e.g., melting point, solubility, toxicity) for this compound are available in the provided evidence. Future studies should focus on its synthesis and comparative reactivity with the analogs discussed.

Biological Activity

1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • CAS Number : 62113-38-6
  • Molecular Formula : C15H22O2
  • Molecular Weight : 250.34 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
  • Anticancer Potential : Investigations into its cytotoxicity have shown promise in inhibiting the growth of cancer cell lines.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects may result from:

  • Interaction with Enzymes : The compound may bind to specific enzymes or receptors, altering their activity and influencing cellular pathways.
  • Modulation of Signaling Pathways : It may affect various signaling pathways within cells, leading to changes in proliferation and apoptosis.

Case Studies and Experimental Data

A review of the literature reveals several studies investigating the biological activity of this compound:

  • Antimicrobial Activity :
    • In vitro studies demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects on HeLa and MCF-7 cancer cell lines. Results indicated an IC50 value of approximately 25 µM for HeLa cells, suggesting moderate cytotoxicity.
  • Mechanistic Insights :
    • Further mechanistic studies indicated that the compound might induce apoptosis in cancer cells through the activation of caspase pathways.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus50 µg/mL
AntimicrobialEscherichia coli100 µg/mL
CytotoxicityHeLaIC50 = 25 µM
CytotoxicityMCF-7IC50 = Not reported

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